Hexadecyl mercaptoacetate
Description
Hexadecyl mercaptoacetate (CAS: 22811-02-5) is an organosulfur compound with the molecular formula C₁₈H₃₆O₂S and a molecular weight of 316.54 g/mol. Structurally, it consists of a hexadecyl (C₁₆) alkyl chain esterified to a mercaptoacetate group (–SCH₂COO–). This compound is primarily utilized as a precursor or stabilizer in polymer chemistry, particularly in the production of organotin stabilizers for vinyl chloride plastics . Its long alkyl chain enhances compatibility with hydrophobic polymer matrices, reducing migration and improving thermal stability in industrial applications . This compound is supplied by specialized chemical manufacturers, such as Leap Chem Co., Ltd., for research and bulk production .
Properties
CAS No. |
22811-02-5 |
|---|---|
Molecular Formula |
C18H36O2S |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
hexadecyl 2-sulfanylacetate |
InChI |
InChI=1S/C18H36O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19)17-21/h21H,2-17H2,1H3 |
InChI Key |
WDRMFQRBFDVBPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC(=O)CS |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CS |
Other CAS No. |
22811-02-5 |
Synonyms |
hexadecyl mercaptoacetate hexadecylmercaptoacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Chain Length and Hydrophobicity : Longer alkyl chains (e.g., hexadecyl) increase hydrophobicity and reduce solubility in polar solvents, making them ideal for polymer stabilization .
- Volatility : Shorter chains (e.g., ethyl) exhibit higher volatility, limiting their use in high-temperature applications .
Research Findings and Performance
- Fluorescence Properties : Mercaptoacetates with shorter chains (e.g., ethyl) exhibit aggregation-induced emission (AIE) via restriction of intramolecular motion (RIM), but hexadecyl derivatives are less studied in this context .
- Polymer Compatibility : this compound outperforms decyl or dodecyl analogs in PVC stabilization due to reduced migration rates .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying hexadecyl mercaptoacetate in laboratory settings?
- Methodology : Synthesis typically involves esterification of mercaptoacetic acid with hexadecyl alcohol under acid catalysis. Purification steps include washing with sodium bicarbonate to neutralize residual acid, followed by repeated water washes to remove ionic impurities. Distillation under reduced pressure is recommended to isolate the product, as demonstrated for structurally similar mercaptoacetates like 2-ethylhexyl mercaptoacetate . Purity validation via gas chromatography (GC) with flame ionization detection (FID) ensures >99% purity, as seen in analogous syntheses .
Q. How can FTIR spectroscopy and thermogravimetric analysis (TGA) characterize this compound in polymer matrices?
- Methodology : FTIR identifies characteristic functional groups (e.g., S-H stretch at ~2550 cm⁻¹ and ester C=O at ~1740 cm⁻¹) to confirm mercaptoacetate incorporation into polymers. TGA quantifies thermal decomposition patterns; the mercaptoacetate moiety degrades at ~200–300°C, allowing calculation of its content in copolymers. For example, Dutra & Soares (1998) used TGA to determine vinyl mercaptoacetate content in ethylene-vinyl acetate copolymers, a method adaptable to hexadecyl derivatives .
Q. What safety protocols are critical when handling this compound and its organotin derivatives?
- Methodology : Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent skin contact, as organotin mercaptoacetates (e.g., dibutyltin derivatives) are classified as skin irritants and sensitizers . Storage at 20°C in inert atmospheres minimizes degradation. Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for persistent irritation .
Advanced Research Questions
Q. How can discrepancies between NMR and GC purity data for this compound be resolved?
- Methodology : Cross-validate results using complementary techniques. For instance, GC detects volatile impurities, while ¹³C NMR identifies structural anomalies (e.g., incomplete esterification). In studies on 2-ethylhexyl mercaptoacetate, discrepancies were resolved by repeating distillation to remove non-volatile byproducts and re-analyzing via both methods . Quantify trace impurities via high-resolution mass spectrometry (HRMS) if inconsistencies persist.
Q. How do alkyl chain lengths in mercaptoacetate derivatives influence their reactivity in organotin synthesis?
- Methodology : Longer alkyl chains (e.g., hexadecyl vs. decyl) reduce solubility in polar solvents, requiring optimized reaction media (e.g., toluene/THF mixtures). Kinetic studies on tin mercaptoacetates show that steric hindrance from longer chains slows reaction rates but improves thermal stability. Regulatory data on food-additive organotin compounds highlight that hexadecyl-based derivatives exhibit higher decomposition temperatures (~250°C) compared to shorter-chain analogs .
Q. What experimental designs optimize the use of this compound as a ligand in catalytic systems?
- Methodology : Design ligand-to-metal molar ratios (e.g., 2:1 for dibutyltin derivatives) based on stoichiometric studies. Monitor catalytic efficiency via turnover frequency (TOF) measurements in model reactions (e.g., esterification). For example, dibutyltin bis(2-ethylhexyl mercaptoacetate) requires precise ligand coordination to maintain catalytic activity, a principle applicable to hexadecyl variants .
Methodological Notes
- Data Contradiction Analysis : Conflicting thermal stability data may arise from impurities or varying experimental conditions (e.g., heating rates in TGA). Standardize protocols using reference materials like pure hexadecyl alcohol .
- Advanced Characterization : Pair GC with internal standards (e.g., hexadecyl propanoate) for accurate quantification . Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures.
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